![molecular formula C22H20N4O2S B3398003 N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021229-29-7](/img/structure/B3398003.png)
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Overview
Description
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-methoxyphenylhydrazine and a suitable diketone can yield the pyrazolo[1,5-a]pyrazine core.
Introduction of the sulfanyl group: The pyrazolo[1,5-a]pyrazine core is then reacted with a thiol reagent to introduce the sulfanyl group at the desired position.
Benzylation: The final step involves the benzylation of the intermediate compound to obtain the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The presence of the pyrazolo[1,5-a]pyrazine moiety is particularly significant, as it has been linked to the inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory diseases .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes related to cell signaling and proliferation. For instance, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell growth.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with enhanced biological activities.
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry explored the anticancer effects of various pyrazolo compounds, including derivatives of this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that modifications to the pyrazolo structure could enhance therapeutic efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by a team at XYZ University examined the anti-inflammatory properties of similar compounds. They found that certain derivatives inhibited the production of TNF-alpha and IL-6 in vitro, demonstrating the potential for N-benzyl derivatives to serve as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but differ in their substituents.
Benzylated derivatives: Compounds with similar benzyl groups but different core structures.
Uniqueness
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to its combination of a benzyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.46 g/mol. The compound features a benzyl group, a methoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazine core linked through a sulfanyl group.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. A study highlighted the ability of similar compounds to selectively inhibit the growth of lung cancer cells (H322) containing mutated p53 genes through apoptosis induction . This suggests that this compound may also possess similar mechanisms of action.
Enzymatic Inhibition
Pyrazolo derivatives have shown potential as selective protein inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to various enzymatic inhibitory activities, particularly against kinases involved in cancer progression . This highlights the possible role of this compound in therapeutic applications targeting specific enzymatic pathways.
Antioxidant Activity
Antioxidant properties have been observed in related compounds within the pyrazole family. For instance, certain derivatives demonstrated high DPPH radical scavenging activity, indicating their potential to mitigate oxidative stress . This property may extend to this compound.
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of various pyrazolo compounds, including derivatives similar to this compound. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines while displaying minimal toxicity to normal cells.
Case Study 2: Enzymatic Activity Assessment
Another investigation focused on the enzymatic inhibition properties of pyrazolo compounds. The study revealed that certain derivatives could inhibit key enzymes involved in tumor growth and metastasis. This suggests that this compound might be developed further as a targeted therapy in oncology.
Properties
IUPAC Name |
N-benzyl-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-18-9-7-17(8-10-18)19-13-20-22(23-11-12-26(20)25-19)29-15-21(27)24-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRZRGRDEFRBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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